6-Chloro-3-ethynylimidazo[1,2-b]pyridazine
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Overview
Description
6-Chloro-3-ethynylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in drug discovery and development . The presence of both chlorine and ethynyl groups in the molecule makes it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-nitroimidazo[1,2-b]pyridazine with ethynyl-containing reagents . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-ethynylimidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles can be used.
Oxidation and Reduction: Reagents like potassium permanganate, hydrogen peroxide, and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while addition reactions can lead to the formation of halogenated or hydrogenated products .
Scientific Research Applications
6-Chloro-3-ethynylimidazo[1,2-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine: Similar in structure but with a fluorine atom instead of an ethynyl group.
6-Chloro-3-nitroimidazo[1,2-b]pyridazine: Contains a nitro group instead of an ethynyl group.
3-Ethynylimidazo[1,2-b]pyridazine: Lacks the chlorine atom present in 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine.
Uniqueness
This compound is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable scaffold for various applications in research and industry .
Biological Activity
Overview of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine
This compound is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazopyridazines, which have been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of imidazo[1,2-b]pyridazine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Mechanistically, it may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting key signaling pathways involved in cell survival.
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-b]pyridazine derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in treating inflammatory diseases.
Study 1: Antimicrobial Activity Assessment
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various imidazo[1,2-b]pyridazine derivatives, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against multiple bacterial strains, highlighting its potential as an antimicrobial agent.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Study 2: Anticancer Activity Evaluation
In another study focused on anticancer properties, researchers tested the effect of this compound on human cancer cell lines. The compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
Properties
Molecular Formula |
C8H4ClN3 |
---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
6-chloro-3-ethynylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H4ClN3/c1-2-6-5-10-8-4-3-7(9)11-12(6)8/h1,3-5H |
InChI Key |
MELDCSHRDXLTDH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C2N1N=C(C=C2)Cl |
Origin of Product |
United States |
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